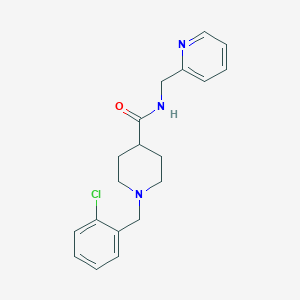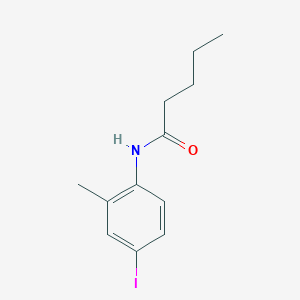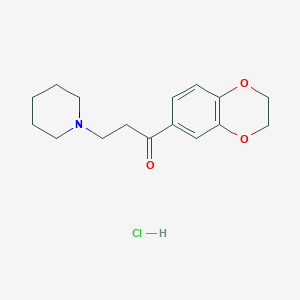
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-piperidinyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic stimulant that acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin. It has been reported to have powerful psychostimulant effects and has been associated with a number of adverse effects, including addiction, psychosis, and even death.
作用機序
MDPV acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin. It binds to the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, effectively blocking their reuptake. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in a stimulant effect.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects. It has been reported to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. It has also been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
MDPV has been used in a number of laboratory experiments to investigate the effects of stimulants on the brain and behavior. One advantage of using MDPV is that it has a well-defined mechanism of action and is relatively easy to synthesize. However, one limitation is that it has a high potential for abuse and can be dangerous to handle.
将来の方向性
There are a number of future directions for research on MDPV. One area of interest is the development of new drugs that target the same neurotransmitter transporters as MDPV, but with fewer adverse effects. Another area of interest is the investigation of the long-term effects of MDPV use, particularly in terms of addiction and other adverse outcomes. Finally, researchers are interested in exploring the potential therapeutic uses of MDPV and related compounds, particularly in the treatment of mood disorders and other psychiatric conditions.
合成法
MDPV can be synthesized using a number of different methods. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and paraformaldehyde in the presence of hydrochloric acid. This reaction produces MDPV as a hydrochloride salt.
科学的研究の応用
MDPV has been the subject of a number of scientific studies, particularly in the field of neuroscience and pharmacology. Researchers have investigated the mechanism of action of MDPV, as well as its biochemical and physiological effects.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c18-14(6-9-17-7-2-1-3-8-17)13-4-5-15-16(12-13)20-11-10-19-15;/h4-5,12H,1-3,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDUTDNZAXNEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5790753 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

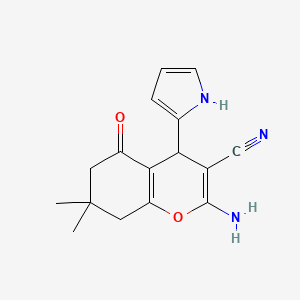
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
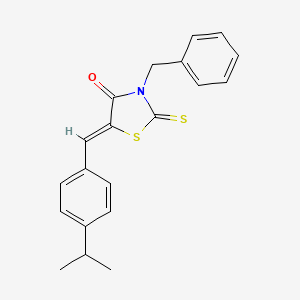
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)
